2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
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Overview
Description
Oxathiolan, 5ClC-(-)-alpha is a sulfur-containing heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is part of the broader class of oxathiolanes, which are known for their biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxathiolan, 5ClC-(-)-alpha typically involves the cycloaddition of thioketones with acetylenedicarboxylic acid. This reaction is carried out under mild conditions and often yields the desired product in high purity and good yield . Another common method involves the reaction of aldehydes with thioglycolic acid under reflux conditions in benzene .
Industrial Production Methods
Industrial production of Oxathiolan, 5ClC-(-)-alpha may involve the use of advanced catalytic processes to enhance yield and selectivity. Enzymatic methods, such as those employing lipase candida antarctica, have also been explored for their high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxathiolan, 5ClC-(-)-alpha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Oxathiolan, 5ClC-(-)-alpha has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Oxathiolan, 5ClC-(-)-alpha involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may undergo phosphorylation to form active triphosphate derivatives that inhibit viral replication . The compound’s sulfur atom plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxathiolane: Known for its use in nucleoside analogues and antiviral drugs.
1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity but different applications.
Uniqueness
Oxathiolan, 5ClC-(-)-alpha stands out due to its specific structural features and the presence of a chlorine atom, which imparts unique reactivity and biological activity. Its ability to form stable complexes and undergo selective reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
149819-52-3 |
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Molecular Formula |
C8H10ClN3O3S |
Molecular Weight |
263.70 g/mol |
IUPAC Name |
4-amino-5-chloro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10ClN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1 |
InChI Key |
SUAKTABSHMTKSV-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)Cl |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Cl |
Origin of Product |
United States |
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